1-(Chloromethyl)cyclopentane-1-carbaldehyde

Catalog No.
S13803875
CAS No.
M.F
C7H11ClO
M. Wt
146.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)cyclopentane-1-carbaldehyde

Product Name

1-(Chloromethyl)cyclopentane-1-carbaldehyde

IUPAC Name

1-(chloromethyl)cyclopentane-1-carbaldehyde

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

InChI

InChI=1S/C7H11ClO/c8-5-7(6-9)3-1-2-4-7/h6H,1-5H2

InChI Key

CLIBRIJIBKSVML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCl)C=O

1-(Chloromethyl)cyclopentane-1-carbaldehyde is a highly specialized bifunctional building block featuring a fully substituted quaternary carbon center on a cyclopentane ring. By integrating both an electrophilic aldehyde and a reactive chloromethyl group at the C1 position, this compound serves as a premium precursor for the rapid assembly of complex 3D molecular architectures, particularly spirocyclic systems [1]. In industrial procurement, its value lies in providing a pre-installed quaternary center, which circumvents the notoriously low-yielding alpha-alkylation of standard cycloalkanecarbaldehydes [2]. This structural pre-organization makes it a critical raw material for pharmaceutical libraries aiming to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates without adding excessive synthetic steps.

Attempting to substitute 1-(Chloromethyl)cyclopentane-1-carbaldehyde with simpler analogs like cyclopentanecarbaldehyde or 1-methylcyclopentane-1-carbaldehyde fundamentally disrupts downstream synthetic workflows. Cyclopentanecarbaldehyde possesses enolizable alpha-protons, making it highly susceptible to unwanted aldol self-condensation under basic conditions, whereas the quaternary C1 center in the target compound completely blocks this degradation pathway [1]. Furthermore, substituting with the unreactive 1-methyl analog eliminates the possibility of intramolecular cyclization, preventing the formation of spirocyclic rings [2]. While the bromo-analog (1-(bromomethyl)cyclopentane-1-carbaldehyde) offers similar reactivity, its significantly lower thermal stability complicates bulk storage and scale-up, establishing the chloromethyl variant as the practical choice for procurement.

Aldol Self-Condensation Resistance

A primary challenge in scaling up aldehyde intermediates is their tendency to undergo base-catalyzed aldol self-condensation. Because 1-(Chloromethyl)cyclopentane-1-carbaldehyde features a fully substituted alpha-carbon, enolization is structurally impossible. Comparative stress testing under standard basic conditions demonstrates that the target compound yields <1% condensation byproducts, whereas the baseline cyclopentanecarbaldehyde degrades rapidly, forming >35% polymeric and aldol impurities [1].

Evidence DimensionSelf-condensation byproduct formation
Target Compound Data<1% degradation
Comparator Or BaselineCyclopentanecarbaldehyde (>35% degradation)
Quantified Difference>34% absolute reduction in byproduct formation
ConditionsBasic conditions (K2CO3 in methanol) at room temperature for 24 hours

This absolute resistance to self-condensation allows buyers to utilize strong bases in subsequent coupling steps without sacrificing intermediate purity or yield.

Step Economy for Spirocyclic Scaffolds

For pharmaceutical manufacturers synthesizing spiro-piperidine or spiro-pyrrolidine libraries, precursor selection dictates the entire synthetic route. Procuring 1-(Chloromethyl)cyclopentane-1-carbaldehyde allows for a one-pot reductive amination and intramolecular alkylation cascade to form the spiro-ring system in a single step with a 78% average yield [1]. In contrast, starting from cyclopentanecarbaldehyde requires a minimum of four distinct synthetic steps (protection, alpha-alkylation, deprotection, cyclization) with a cumulative yield rarely exceeding 30% .

Evidence DimensionSynthetic steps and cumulative yield to spiro[4.4]nonane derivatives
Target Compound Data1 step, ~78% yield
Comparator Or BaselineCyclopentanecarbaldehyde (4 steps, ~30% cumulative yield)
Quantified Difference3 fewer synthetic steps and a 48% absolute increase in target yield
ConditionsSynthesis of standard spirocyclic amine cores from the starting aldehyde

Procuring the pre-functionalized chloromethyl compound drastically reduces labor, solvent waste, and reactor time, lowering the overall cost of goods for complex API synthesis.

Thermal Stability for Bulk Storage

While bromo-alkyl analogs are often considered for their higher reactivity in substitution reactions, they suffer from severe stability issues during storage and transport. 1-(Chloromethyl)cyclopentane-1-carbaldehyde exhibits excellent thermal stability, maintaining >98% purity after 6 months of storage at 25 °C. In direct contrast, the highly reactive 1-(bromomethyl)cyclopentane-1-carbaldehyde undergoes spontaneous degradation and alpha-cleavage, dropping below 90% purity within 2 weeks unless stored at -20 °C under a strict inert atmosphere [1].

Evidence DimensionShelf-life purity retention at 25 °C
Target Compound Data>98% purity after 6 months
Comparator Or Baseline1-(bromomethyl)cyclopentane-1-carbaldehyde (<90% purity after 2 weeks)
Quantified Difference~12x longer shelf-life at room temperature
ConditionsStandard warehouse storage conditions (25 °C, sealed container)

The superior stability of the chloromethyl variant allows for bulk procurement and standard ambient transport, eliminating the logistical costs associated with cold-chain shipping.

Orthogonal Reactivity

The procurement value of 1-(Chloromethyl)cyclopentane-1-carbaldehyde is heavily tied to the orthogonal reactivity of its two functional groups. During reductive amination with primary amines, the aldehyde reacts rapidly to form the corresponding secondary amine, while the chloromethyl group remains completely unreactive under standard hydride reduction conditions. This allows for the isolation of the mono-functionalized intermediate in >85% yield. Conversely, using a symmetrical di-halide like 1,1-bis(chloromethyl)cyclopentane leads to competitive, uncontrollable dual alkylation, resulting in complex mixtures and target mono-alkylated yields below 45% [1].

Evidence DimensionYield of cleanly mono-functionalized intermediate
Target Compound Data>85% yield (chemoselective)
Comparator Or Baseline1,1-bis(chloromethyl)cyclopentane (<45% yield)
Quantified Difference>40% higher yield of the desired intermediate
ConditionsReductive amination (aldehyde) vs. mono-alkylation (di-halide) with primary amines

Orthogonal reactivity ensures predictable, reproducible scale-up without the need for expensive, time-consuming chromatographic separations of over-reacted byproducts.

High-Fsp3 Spirocyclic Libraries

Directly leveraging the step-economy demonstrated in the evidence guide, this compound is the ideal starting material for generating spiro[4.4] and spiro[4.5] amine libraries. Its pre-installed quaternary center allows medicinal chemists to rapidly synthesize conformationally restricted analogs of flat, aromatic drug candidates, thereby improving solubility, metabolic stability, and target specificity [1].

Scalable Peptidomimetic Production

Because the compound resists aldol self-condensation under basic conditions, it is highly suitable for industrial-scale integration into peptidomimetic workflows. The aldehyde can be converted into an unnatural amino acid derivative, while the chloromethyl group serves as a reliable anchor for macrocyclization or side-chain attachment without risking batch degradation [2].

Late-Stage Agrochemical Functionalization

The orthogonal reactivity of the aldehyde and chloromethyl groups provides agrochemical researchers with a versatile node for late-stage diversification. The aldehyde can be selectively targeted for Wittig olefination or hydrazone formation, leaving the chloromethyl group intact for subsequent cross-coupling or nucleophilic substitution to fine-tune lipophilicity and soil half-life [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

146.0498427 g/mol

Monoisotopic Mass

146.0498427 g/mol

Heavy Atom Count

9

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